Molecular Weight and Lipophilicity Reduction as Drivers of Solubility and Metabolic Stability Relative to Arylsulfonamide Analogs
The target compound (MW = 271.34 g/mol) is approximately 22% smaller by molecular weight than the closest aryl analog 4-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzene-1-sulfonamide (MW = 347.43 g/mol) [1]. This size reduction, combined with the replacement of the 4-methylphenyl group with a methyl group, is predicted to reduce XLogP3 by approximately 1.0–1.5 log units compared to the arylsulfonamide comparator (XLogP3 = 2.4) [1]. In the sulfonamide chemical class, reducing lipophilicity by 1 log unit is generally associated with improved aqueous kinetic solubility and reduced human liver microsomal intrinsic clearance [2]. The methanesulfonamide group further reduces the number of aromatic rings from two (in the aryl comparator) to one, which has been correlated with improved developability profiles in library-scale analyses [3].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 271.34 |
| Comparator Or Baseline | 4-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzene-1-sulfonamide: 347.43 |
| Quantified Difference | Target compound is 76.09 g/mol (21.9%) lower in MW |
| Conditions | Calculated from molecular formula; comparator data sourced from kuujia.com |
Why This Matters
Lower molecular weight directly impacts membrane permeability and solubility parameters, making the target compound more suitable for fragment-based screening or as a core scaffold where further elaboration in multiple vectors is planned without exceeding lead-like property thresholds.
- [1] Kuujia.com. Cas no 2034580-13-5 (4-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzene-1-sulfonamide). Computed Properties: XLogP3 = 2.4, TPSA = 89.6 Ų, MW = 347.43. Accessed April 2026. View Source
- [2] Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890. Discusses the impact of lipophilicity and molecular weight on attrition. View Source
- [3] Ritchie, T. J., & Macdonald, S. J. F. (2009). The impact of aromatic ring count on compound developability–are too many aromatic rings a liability in drug design? Drug Discovery Today, 14(21-22), 1011-1020. View Source
